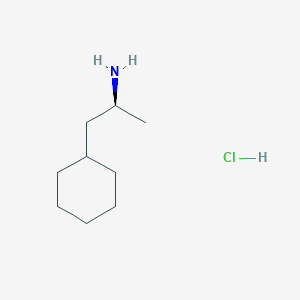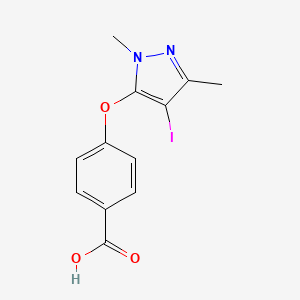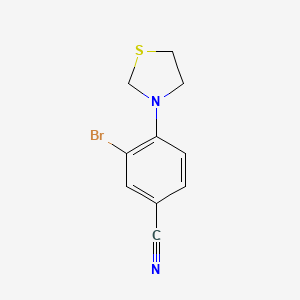
(2S)-1-cyclohexylpropan-2-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Applications De Recherche Scientifique
Synthesis and Application in Natural Product Chemistry
The compound (2S)-1-cyclohexylpropan-2-amine hydrochloride has been utilized in the synthesis of enantiopure alkaloidal natural products. For instance, Wang et al. (2005) demonstrated its application in the total syntheses of (2S,6R)-dihydropinidine and (2S,6R)-isosolenopsins, achieving high yields through a strategy involving the formation and cleavage of 1,3-oxazinane (Wang et al., 2005).
Carbene-Catalyzed Reactions
In carbene-catalyzed reactions, (2S)-1-cyclohexylpropan-2-amine hydrochloride plays a role in the amination of chloroaldehydes. Huang et al. (2019) developed a method for α-carbon amination of chloroaldehydes using this compound, which led to the formation of optically enriched dihydroquinoxalines, important in the synthesis of natural products and bioactive molecules (Huang et al., 2019).
Radical Transfer Hydroamination
(2S)-1-cyclohexylpropan-2-amine hydrochloride has been used in the synthesis of 1-aminated-2,5-cyclohexadienes, as described by Guin et al. (2007). These compounds are useful in radical transfer hydroaminations, demonstrating good to excellent anti-Markovnikov selectivity and compatibility with various functional groups (Guin et al., 2007).
Prodrug Carrier Application
Zhu et al. (2001) explored the use of (2S)-1-cyclohexylpropan-2-amine hydrochloride as part of a macromolecular prodrug carrier system. They investigated the conjugation of phenylpropanolamine hydrochloride to oxidized cellulose, suggesting its potential in drug delivery systems (Zhu et al., 2001).
Thermostabilization in Polymer Science
Aghamaliyev et al. (2018) synthesized derivatives involving (2S)-1-cyclohexylpropan-2-amine hydrochloride for use as thermostabilizers in polypropylene. This application highlights its utility in enhancing the stability of polymeric materials (Aghamaliyev et al., 2018).
Drug Delivery via Chitosan Hydrogels
Karimi et al. (2018) utilized a derivative of (2S)-1-cyclohexylpropan-2-amine hydrochloride in the creation of chitosan hydrogels for drug delivery. These hydrogels demonstrated pH and temperature-responsive behavior, enhancing the potential for targeted drug delivery (Karimi et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-cyclohexylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXNTFHIFWDWGS-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-cyclohexylpropan-2-amine hydrochloride | |
CAS RN |
56401-82-2 | |
| Record name | (2S)-1-cyclohexylpropan-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)

![6,8-Difluoro[1,2,4]triazolo-[4,3-a]pyridin-3-amine hydrobromide](/img/structure/B1406324.png)
